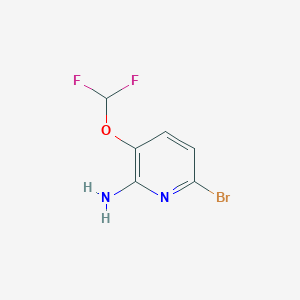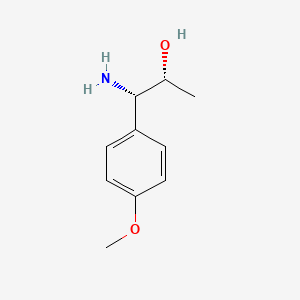
(1S,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL typically involves stereospecific reactions to ensure the correct configuration of the chiral centers. One common method involves the reduction of the corresponding ketone using chiral catalysts or reagents to achieve the desired stereochemistry . Another approach includes the use of chiral auxiliaries or chiral pool synthesis, where naturally occurring chiral molecules are used as starting materials .
Industrial Production Methods
Industrial production of this compound often employs large-scale stereospecific reduction processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure the consistent production of the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Further reduction can lead to the formation of different alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohols or amines .
Scientific Research Applications
(1S,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.
1-Amino-1-(4-methoxyphenyl)propan-2-OL: A racemic mixture containing both enantiomers.
1-Amino-1-(4-hydroxyphenyl)propan-2-OL: A similar compound with a hydroxyl group instead of a methoxy group.
Uniqueness
(1S,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This makes it valuable in applications requiring high enantioselectivity and specificity .
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NO2/c1-7(12)10(11)8-3-5-9(13-2)6-4-8/h3-7,10,12H,11H2,1-2H3/t7-,10-/m1/s1 |
InChI Key |
ZBXPOHJSNYWSOE-GMSGAONNSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=C(C=C1)OC)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)OC)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


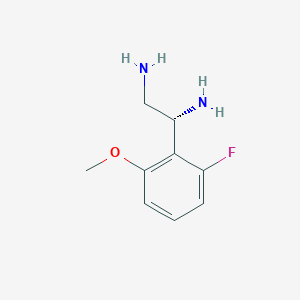
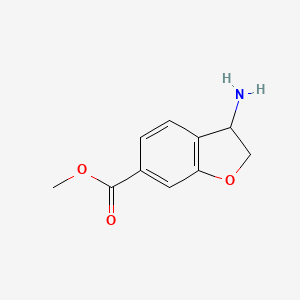
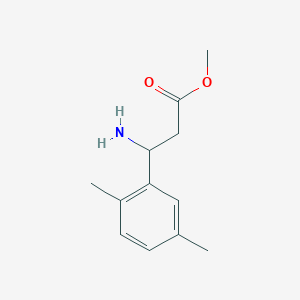

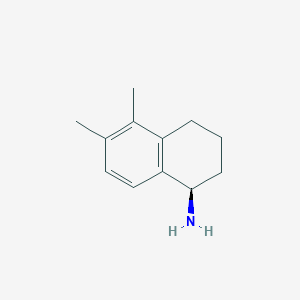

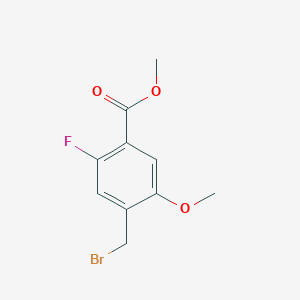
![[1-(methylamino)-1H,2H,3H-naphtho[2,1-b]pyran-2-yl]methanol hydrochloride](/img/structure/B13050250.png)

![2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL](/img/structure/B13050273.png)

![(3S)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050282.png)

